molecular formula C12H15BrN2O3 B14898191 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide

3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide

Cat. No.: B14898191
M. Wt: 315.16 g/mol
InChI Key: ZPMINNZKDDJHNL-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a methoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 4-methoxybenzamide, followed by N-methylation and subsequent reaction with 2-(methylamino)-2-oxoethyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and methylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxy-N-methyl-N-(2-methylphenyl)benzamide
  • 3-Bromo-4-methoxy-N-methyl-N-(1-phenylethyl)benzamide
  • 3-Bromo-4-methoxy-N-methyl-N-[(3-methylphenyl)methyl]benzamide

Uniqueness

Compared to similar compounds, 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C11H14BrN3O3
  • Molecular Weight : 300.15 g/mol
  • CAS Number : Not specified in the current literature.

The presence of bromine and methoxy groups in the structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antiviral Activity

Research indicates that derivatives of benzamide, particularly those similar to 3-bromo-4-methoxy-N-methylbenzamide, exhibit antiviral properties. A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was shown to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G, a protein that plays a critical role in viral defense mechanisms .

CompoundActivityTarget
IMB-0523Anti-HBVIncreases APOBEC3G levels
3-Bromo-4-methoxy-N-methylbenzamidePotentially antiviralSimilar mechanism expected

Antiproliferative Effects

In vitro studies have demonstrated that certain benzamide derivatives exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have shown selective activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. This suggests that 3-bromo-4-methoxy-N-methylbenzamide may also possess similar properties .

Cell LineIC50 (µM)Reference
MCF-71.2 - 5.3
HCT 1163.7
HEK 2935.3

The mechanisms underlying the biological activity of 3-bromo-4-methoxy-N-methylbenzamide are likely multifaceted:

  • Inhibition of Viral Replication : By enhancing the levels of antiviral proteins.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Modulation of Enzyme Activity : Potential interactions with kinases or other enzymes involved in cellular signaling pathways.

Case Study 1: Anti-HBV Activity

In a study evaluating the anti-HBV activity of IMB-0523, researchers found significant reductions in viral load in both in vitro and in vivo models using HepG2.2.15 cells and duck HBV models. The compound demonstrated low toxicity and favorable pharmacokinetic profiles, indicating its potential as a therapeutic agent against HBV .

Case Study 2: Anticancer Potential

Another study focusing on N-substituted benzimidazole carboxamides revealed that derivatives with methoxy substitutions exhibited enhanced antiproliferative activities against various cancer cell lines, suggesting a promising avenue for further investigation into benzamide derivatives like 3-bromo-4-methoxy-N-methylbenzamide as anticancer agents .

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

3-bromo-4-methoxy-N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C12H15BrN2O3/c1-14-11(16)7-15(2)12(17)8-4-5-10(18-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

ZPMINNZKDDJHNL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(C)C(=O)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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